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Introduction

Alpha spectrometry is a high-resolution analytical technique for the quantification of alpha-

emitting radionuclides. A critical prerequisite for accurate and precise measurements is the

preparation of a thin, uniform, and pure sample source, free from interfering matrix components

and other radionuclides.[1] This application note provides detailed protocols for the separation

and purification of uranium, plutonium, and thorium from various sample matrices using liquid-

liquid extraction with Triisooctylamine (TIOA).

Triisooctylamine is a tertiary amine that acts as a liquid anion exchanger. In acidic media, the

amine nitrogen is protonated, forming an amine salt that can then exchange its anion with

anionic complexes of metals. The selectivity of the extraction depends on the stability of the

metal complexes formed in the aqueous phase and their affinity for the amine salt in the

organic phase. This makes TIOA a versatile and effective extractant for the separation of

actinides.

Core Principles of Triisooctylamine Extraction
The extraction of actinides with TIOA is based on an anion exchange mechanism. The general

process can be described in three main stages:
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Complex Formation: In a specific acidic medium (e.g., nitric, hydrochloric, or sulfuric acid),

the actinide of interest forms anionic complexes. For instance, in a chloride system, uranium

can form species like [UO₂Cl₄]²⁻.

Extraction: The protonated TIOA in an organic solvent (e.g., xylene, toluene) extracts the

anionic actinide complex into the organic phase.

Stripping (Back-Extraction): The actinide is transferred back to an aqueous phase by

changing the chemical conditions to break the anionic complex, for example, by using a

different acid or a complexing agent.

Data Presentation: Performance of TIOA Extraction
The efficiency of the TIOA extraction process is influenced by several factors, including the type

and concentration of the acid, the concentration of TIOA, and the presence of competing ions.

The following tables summarize key performance data for the extraction of selected actinides.

Analyte
Sample
Matrix

Acid
Medium

TIOA
Concentr
ation

Organic
Solvent

Average
Recovery
(%)

Referenc
e

Uranium Water, Soil
H₂SO₄ /

HCl

Not

Specified
Xylene >80% [2]

Plutonium
Environme

ntal
4M HNO₃

Not

Specified
Xylene

81% (using

TNOA)
[3]

Americium
Environme

ntal
4M HNO₃

Not

Specified
Xylene

59% (using

TNOA)
[3]

Note: Data for Plutonium and Americium are based on studies using Tri-n-octylamine (TNOA),

a chemically similar tertiary amine. The performance of TIOA is expected to be comparable.

Experimental Protocols
The following are detailed protocols for the separation of Uranium, Plutonium, and Thorium

using TIOA for subsequent alpha spectrometry analysis.
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Protocol 1: Determination of Uranium Isotopes in
Environmental Samples
This protocol is adapted from the method described for the analysis of uranium in water and

soil samples.[2]

1. Sample Preparation:

Water Samples: Acidify the water sample to pH 2 with nitric acid. If necessary, pre-
concentrate the uranium by co-precipitation with iron (III) hydroxide.
Soil/Sediment Samples: Digest the dried and homogenized sample using a suitable acid
digestion method (e.g., multi-acid digestion with HNO₃, HF, and HClO₄). After digestion,
evaporate the sample to near dryness and redissolve the residue in a sulfuric or hydrochloric
acid medium.

2. Uranium Extraction: a. Adjust the acidity of the sample solution to the optimal conditions for

uranium extraction with TIOA in the chosen acid medium (sulfuric or hydrochloric acid). b.

Prepare a 10% (v/v) solution of Triisooctylamine in a suitable organic solvent such as xylene.

c. In a separatory funnel, mix the aqueous sample solution with the TIOA-xylene solution in a

1:1 volume ratio. d. Shake vigorously for 5-10 minutes to ensure complete phase mixing and

extraction of the uranium complex. e. Allow the phases to separate completely. f. Drain the

aqueous (lower) phase and collect the organic phase containing the extracted uranium.

3. Stripping of Uranium: a. To the organic phase in the separatory funnel, add an equal volume

of a suitable stripping solution (e.g., dilute nitric acid or a solution containing a strong

complexing agent for uranium). b. Shake for 5-10 minutes to transfer the uranium back into the

aqueous phase. c. Allow the phases to separate and collect the aqueous phase. d. Repeat the

stripping step to ensure complete recovery of uranium.

4. Source Preparation for Alpha Spectrometry: a. Evaporate the combined aqueous strip

solutions to a small volume. b. Prepare a thin-layer source for alpha spectrometry using either

electrodeposition or micro-precipitation (e.g., with neodymium fluoride) onto a polished metal

planchet.[1]

Protocol 2: Sequential Determination of Plutonium and
Americium
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This protocol is based on a method using tri-n-octylamine (TNOA) and is adaptable for TIOA.[3]

1. Sample Preparation and Co-precipitation: a. Leach the sample with nitric acid and hydrogen

peroxide. b. Co-precipitate plutonium and americium with ferric hydroxide and calcium oxalate.

c. Incinerate the calcium oxalate precipitate at 450°C and dissolve the resulting ash in 4M nitric

acid.

2. Plutonium Extraction: a. Prepare a solution of TIOA in xylene. b. Extract plutonium from the

4M nitric acid solution by shaking with the TIOA/xylene solution in a separatory funnel. c.

Separate the organic phase containing the plutonium.

3. Plutonium Stripping: a. Strip the plutonium from the organic phase using a solution of

ammonium iodide in hydrochloric acid. This reduces Pu(IV) to Pu(III), which is not strongly

retained by the amine.

4. Americium Separation from the Aqueous Raffinate: a. The initial aqueous phase after

plutonium extraction contains americium. b. Extract americium using a different extraction

system, such as thenoyltrifluoroacetone (TTA) in xylene at pH 4. c. Strip the americium from

the TTA-xylene phase with 1M nitric acid.

5. Final Purification and Source Preparation: a. Further purify the separated plutonium and

americium fractions if necessary using ion exchange chromatography. b. Prepare separate

alpha spectrometry sources for the plutonium and americium fractions by electrodeposition.

Protocol 3: Determination of Thorium Isotopes
This protocol is a generalized procedure based on the known chemistry of thorium extraction

with tertiary amines.

1. Sample Preparation: a. Digest the sample using a suitable method to bring the thorium into a

nitric acid solution. b. Adjust the nitric acid concentration to approximately 4-6 M to form the

hexanitrato-thorium(IV) complex, [Th(NO₃)₆]²⁻.

2. Thorium Extraction: a. Prepare a solution of TIOA in a suitable organic solvent (e.g., xylene).

b. Extract the thorium into the organic phase by vigorous shaking in a separatory funnel. c.

Separate the organic phase.
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3. Thorium Stripping: a. Strip the thorium from the organic phase using a dilute acid solution

(e.g., 0.1 M HCl or HNO₃). The lower anion concentration shifts the equilibrium, causing the

thorium to move back into the aqueous phase.

4. Source Preparation: a. Evaporate the aqueous strip solution. b. Prepare an alpha

spectrometry source by electrodeposition or micro-precipitation.
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Caption: Workflow for actinide separation using TIOA.
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Caption: TIOA actinide extraction and stripping mechanism.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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